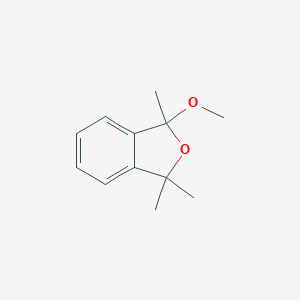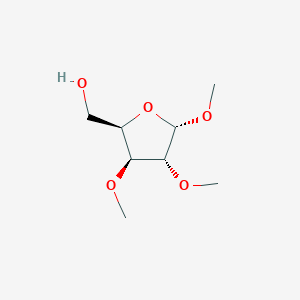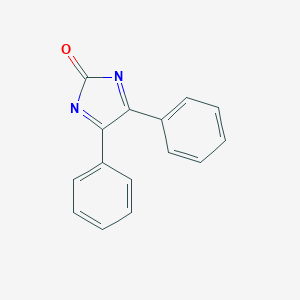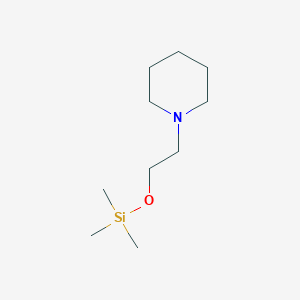![molecular formula C12H22O11 B100714 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one CAS No. 17606-72-3](/img/structure/B100714.png)
1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one is a complex organic molecule that appears to be a derivative of a sugar-like structure, given its multiple hydroxy groups and the presence of an oxan ring, which is reminiscent of a pyranose form found in sugars.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify functional groups. For instance, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are pseudo-hexopyranose derivatives, was achieved from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . This indicates that the synthesis of our compound of interest could similarly involve the use of bicyclic intermediates and protective group strategies to achieve the desired hydroxylation pattern.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography can provide detailed insights into the three-dimensional arrangement of atoms within a molecule. For example, the crystal structures of certain hexahydroacridine diones were elucidated, revealing the conformation of the dihydropyridine rings and the overall molecular geometry . Such structural analyses are essential for the rational design of molecules with desired properties.
Chemical Reactions Analysis
The reactivity of a molecule is largely determined by its functional groups and molecular structure. The compound , with its multiple hydroxy groups, could potentially undergo various chemical reactions, including esterification, etherification, and oxidation. For example, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate involved the regiospecific ring opening of a tetrahydrofuran derivative , suggesting that the oxan ring in our compound could also be susceptible to similar nucleophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The presence of multiple hydroxy groups in the compound suggests high polarity and potential for hydrogen bonding, which could affect its solubility in water and organic solvents. Additionally, the photophysical properties of related heterocycles have been studied, showing high quantum yields of fluorescence and large Stokes shifts , which could imply that our compound may also exhibit interesting photophysical properties.
科学的研究の応用
Mangiferin (1,3,6,7-tetrahydroxy-2- [3,4,5-trihydroxy-6- (hydroxymethyl) oxan-2-yl] xanthen-9-one) is a bioactive component derived primarily from the mango tree . It belongs to the Xanthone family, and its structure allows it to engage with a variety of pharmacological targets . It has demonstrated antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties .
-
Anti-inflammatory Activity Mangiferin has shown significant anti-inflammatory activity. It targets several proinflammatory transcription factors, growth factors, cell-cycle proteins, cytokines, kinases, adhesion molecules, chemokines, and inflammatory enzymes by inhibiting the initiation, promotion, and metastasis stages of cancer .
-
Diabetes Treatment Mangiferin has been found to have antidiabetic properties. It provides protection against a wide range of physiological disorders, including diabetes .
-
Cardiovascular Protection Mangiferin has demonstrated cardioprotective effects. It can be beneficial in treating cardiovascular diseases .
-
Neuroprotection Mangiferin has neuroprotective properties. It can be used in the treatment of neurodegenerative disorders .
-
Nephroprotection Mangiferin has shown nephroprotective effects. It can be used in the treatment of renal diseases .
-
Hepatoprotection Mangiferin has hepatoprotective properties. It can be used in the treatment of liver diseases .
-
Antioxidant Activity Mangiferin has been found to have potent antioxidant properties . It can neutralize free radicals and reduce oxidative stress, which plays a key role in the pathogenesis of various chronic diseases .
-
Anti-asthmatic Activity Mangiferin has shown potential in the treatment of asthma . It can modulate immune responses and reduce inflammation in the airways .
-
Gastroprotective Activity Mangiferin has demonstrated gastroprotective effects . It can help in the treatment of various gastrointestinal disorders .
-
Anti-cancer Activity Mangiferin has shown promising results in the prevention and treatment of cancer . It targets several proinflammatory transcription factors, growth factors, cell-cycle proteins, cytokines, kinases, adhesion molecules, chemokines, and inflammatory enzymes by inhibiting the initiation, promotion, and metastasis stages of cancer .
-
Analgesic Activity Mangiferin has been found to have analgesic properties . It can be used to relieve pain .
-
Immunomodulatory Activity Mangiferin has demonstrated immunomodulatory effects . It can modulate immune responses, which can be beneficial in the treatment of various immune-related disorders .
特性
CAS番号 |
17606-72-3 |
|---|---|
製品名 |
1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
分子式 |
C12H22O11 |
分子量 |
342.3 g/mol |
IUPAC名 |
1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |
InChIキー |
DXALOGXSFLZLLN-UHFFFAOYSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
melting_point |
200-202°C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)





![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)






